4-[4-(Diphenylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine 4-[4-(Diphenylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9767161
InChI: InChI=1S/C29H26N4S/c1-4-10-22(11-5-1)25-20-34-29-26(25)28(30-21-31-29)33-18-16-32(17-19-33)27(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,20-21,27H,16-19H2
SMILES: C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C29H26N4S
Molecular Weight: 462.6 g/mol

4-[4-(Diphenylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC9767161

Molecular Formula: C29H26N4S

Molecular Weight: 462.6 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Diphenylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine -

Specification

Molecular Formula C29H26N4S
Molecular Weight 462.6 g/mol
IUPAC Name 4-(4-benzhydrylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C29H26N4S/c1-4-10-22(11-5-1)25-20-34-29-26(25)28(30-21-31-29)33-18-16-32(17-19-33)27(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,20-21,27H,16-19H2
Standard InChI Key OIPUHMUBGSZVNI-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6
Canonical SMILES C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(4-benzhydrylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine, reflects its three-dimensional architecture. The thieno[2,3-d]pyrimidine core (a fused thiophene and pyrimidine ring) is substituted at position 4 with a piperazine group bearing a diphenylmethyl (benzhydryl) moiety and at position 5 with a phenyl group. Key structural descriptors include:

PropertyValue
Molecular FormulaC29H26N4S\text{C}_{29}\text{H}_{26}\text{N}_{4}\text{S}
Molecular Weight462.6 g/mol
SMILESC1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6
InChIKeyOIPUHMUBGSZVNI-UHFFFAOYSA-N

The benzhydryl group enhances lipophilicity, potentially improving membrane permeability, while the piperazine moiety offers flexibility for receptor interactions .

Spectroscopic and Computational Insights

Though experimental spectral data (e.g., NMR, IR) for this compound are unavailable, computational models predict distinct absorption bands for the thiophene (250–300 nm) and pyrimidine (270–320 nm) rings. Density functional theory (DFT) simulations suggest that the benzhydryl group induces steric effects, stabilizing the compound’s conformation.

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves multi-step strategies typical of thienopyrimidine derivatives :

  • Core Formation: The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with nitriles or urea derivatives under acidic conditions.

  • Substitution at Position 4: A nucleophilic substitution reaction introduces the piperazine group. For example, 4-chlorothieno[2,3-d]pyrimidine reacts with 1-(diphenylmethyl)piperazine in the presence of a base like triethylamine.

  • Phenyl Group Introduction: A Suzuki-Miyaura coupling or direct arylation installs the phenyl group at position 5, often using palladium catalysts .

Optimization Challenges

Key challenges include minimizing byproducts from the benzhydryl group’s steric bulk and ensuring regioselectivity during arylations. Solvent systems like DMF or toluene at elevated temperatures (80–120°C) are commonly employed.

Research Gaps and Future Directions

Unanswered Questions

  • Specific Target Engagement: Whether this compound interacts with adenosine receptors, kinases, or histamine receptors remains untested.

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles are unknown.

  • Toxicity: Preliminary in vitro cytotoxicity assays are needed to establish safety thresholds.

Proposed Studies

  • Molecular Docking: Screen against EGFR, VGFR2, and adenosine receptors using AutoDock Vina or Schrödinger Suite.

  • In Vitro Assays: Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) and receptor binding affinity.

  • SAR Optimization: Modify the benzhydryl or piperazine groups to enhance selectivity.

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